molecular formula C23H24ClO2P B106489 (2-Ethoxy-1-methyl-2-oxoethyl)triphenylphosphonium chloride CAS No. 18480-27-8

(2-Ethoxy-1-methyl-2-oxoethyl)triphenylphosphonium chloride

Cat. No.: B106489
CAS No.: 18480-27-8
M. Wt: 398.9 g/mol
InChI Key: LISODHVYQSLGJD-UHFFFAOYSA-M
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Description

(2-Ethoxy-1-methyl-2-oxoethyl)triphenylphosphonium chloride is a quaternary phosphonium salt characterized by a triphenylphosphonium core linked to a 2-ethoxy-1-methyl-2-oxoethyl substituent. Its molecular formula is C₂₃H₂₄ClO₂P, and it is registered under CAS 17577-28-5 . This compound is primarily employed as a reagent in organic synthesis, particularly in Wittig reactions, where it facilitates the formation of alkenes via ylide intermediates. The ethoxy and methyl groups on the oxoethyl chain influence its steric and electronic properties, impacting its reactivity and stability in synthetic applications.

Properties

IUPAC Name

(1-ethoxy-1-oxopropan-2-yl)-triphenylphosphanium;chloride
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InChI

InChI=1S/C23H24O2P.ClH/c1-3-25-23(24)19(2)26(20-13-7-4-8-14-20,21-15-9-5-10-16-21)22-17-11-6-12-18-22;/h4-19H,3H2,1-2H3;1H/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LISODHVYQSLGJD-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C)[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C23H24ClO2P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

18480-27-8
Record name Phosphonium, (2-ethoxy-1-methyl-2-oxoethyl)triphenyl-, chloride (1:1)
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Record name (2-Ethoxy-1-methyl-2-oxoethyl)triphenylphosphonium chloride
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Record name Phosphonium, chloride, ethyl ester
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Record name (2-ethoxy-1-methyl-2-oxoethyl)triphenylphosphonium chloride
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Preparation Methods

Core Reaction Parameters

The reaction proceeds via a two-step mechanism:

  • Nucleophilic attack : Triphenylphosphine reacts with ethyl chloroacetate at elevated temperatures (120–160°C), forming a phosphonium intermediate.

  • Salt formation : The intermediate undergoes chloride ion exchange under reflux conditions, yielding the target compound.

Critical parameters include:

  • Molar ratio : A 1:1 to 1:2 ratio of PPh₃ to ethyl chloroacetate ensures complete conversion.

  • Solvent selection : Acetonitrile (BP 82°C) enables pressurized reactions without solvent decomposition, while ethanol and acetone are viable alternatives.

  • Pressure control : Maintaining 8–12 kg/cm² prevents solvent vaporization and accelerates reaction kinetics.

Industrial-Scale Production Protocols

Patent-Optimized Method (CN106397483A)

The following table summarizes operational parameters from the patent’s examples:

ParameterExample 1Example 2Example 3Example 4
SolventAcetonitrileAcetonitrileAcetoneAcetonitrile
PPh₃ (mol)1.01.01.01.0
Ethyl chloroacetate (mol)1.01.21.52.0
Temperature (°C)120140150160
Pressure (kg/cm²)1011128
Reaction time (h)35324040
Yield (%)94.1894.9895.2394.52
Purity (%)99.0599.2499.5699.21

Key steps:

  • Reactor charging : PPh₃ and solvent are loaded into a pressure-resistant reactor.

  • Gradual addition : Ethyl chloroacetate is dripped to control exothermicity.

  • Pressurized reaction : Maintain 8–12 kg/cm² for 30–40 hours.

  • Workup : Cool to 50–60°C, depressurize, and centrifuge.

Purification and Recrystallization Techniques

Post-synthesis purification is critical for achieving pharmaceutical-grade purity (>99%):

Centrifugation and Drying

  • Centrifugation : Separates the phosphonium chloride precipitate from unreacted reagents (recovery rate: 98–99%).

  • Drying : 100–105°C for 8–24 hours removes residual solvents (moisture content <0.5% w/w).

Recrystallization

Example 3 demonstrates a reflux-based recrystallization protocol:

  • Dissolve crude product in acetonitrile (1:5 w/v).

  • Heat to reflux (82°C) for 1 hour.

  • Cool to 5°C at 0.5°C/min.

  • Centrifuge and dry to yield crystals with 99.56% purity.

Solvent Recycling and Environmental Considerations

The patent emphasizes sustainable solvent management:

  • Supernatant analysis : Centrifuged liquid is tested for water content (<5% permitted).

  • Distillation : Water-contaminated supernatants undergo fractional distillation (80°C, 200 mbar) to recover acetonitrile (95% efficiency).

Comparative Analysis of Alternative Methods

Bromide Analog Synthesis (Wiley Protocol)

The related compound (ethoxycarbonylmethyl)triphenylphosphonium bromide uses:

  • Milder conditions : Reflux in ethanol at 78°C for 12 hours.

  • Lower yield : 82–85% due to bromide’s reduced nucleophilicity.

  • No pressure requirements : Suitable for small-scale lab synthesis.

Chloride vs. Bromide Synthesis

FactorChloride (This Study)Bromide (Literature)
Reaction temperature120–160°C78°C
Pressure8–12 kg/cm²Atmospheric
Yield94–95%82–85%
Purity99.0–99.5%95–97%

Challenges and Troubleshooting

Common Issues

  • Incomplete reaction : Caused by suboptimal pressure (<8 kg/cm²) or short reaction times (<30 h).

  • Product hydrolysis : Excess water in supernatant (>5%) degrades phosphonium salts during storage.

Mitigation Strategies

  • In-line moisture sensors : Monitor reaction environment in real-time.

  • Staged heating : Ramp temperature at 2°C/min to prevent thermal runaway.

Chemical Reactions Analysis

Types of Reactions

(2-Ethoxy-1-methyl-2-oxoethyl)triphenylphosphonium chloride undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: It can be reduced to yield different phosphonium derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the chloride ion is replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphine oxides, while reduction can produce various phosphonium salts .

Scientific Research Applications

Key Applications

  • Organic Synthesis
    • This compound is commonly used as a reagent in the synthesis of complex organic molecules. It serves as an intermediate in the preparation of various derivatives, including phosphonium salts and other organophosphorus compounds.
  • Pharmaceutical Development
    • Selective Serotonin Reuptake Inhibitors (SSRIs) : It plays a role in the synthesis of disubstituted tetrahydrofurans, which are critical in developing SSRIs for treating depression .
    • Synthesis of Bioactive Compounds : The compound has been utilized in the enantioselective total synthesis of biologically active molecules, such as the phytotoxic lactone herbarumin III, showcasing its importance in medicinal chemistry .
  • Catalysis
    • As an organophosphine catalyst, it facilitates various chemical reactions, including ring-opening reactions with Wittig reagents and Claisen rearrangements. This catalytic activity is significant in producing fine chemicals and pharmaceuticals .
  • Environmental Chemistry
    • The compound's properties lend themselves to applications in green chemistry initiatives, where it can be used to reduce environmental footprints during chemical processes. Its role as a catalyst can minimize waste and enhance reaction efficiency .

Case Study 1: Synthesis of Tetrahydrofurans

In a study focused on synthesizing tetrahydrofurans, this compound was employed as a key reagent. The reaction conditions were optimized to achieve high yields while maintaining enantioselectivity, demonstrating the compound's efficacy in pharmaceutical applications.

Case Study 2: Development of SSRIs

Research into SSRIs has highlighted the use of this phosphonium salt in synthesizing novel compounds that exhibit enhanced therapeutic effects. The studies involved multiple reaction pathways where the compound acted as a crucial intermediate, leading to successful drug candidates.

Mechanism of Action

The mechanism of action of (2-Ethoxy-1-methyl-2-oxoethyl)triphenylphosphonium chloride involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to various enzymes and proteins, thereby modulating their activity. This interaction can lead to changes in cellular processes and biochemical pathways, making it a valuable tool in research and therapeutic applications .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Halide Counterion Variants

(2-Ethoxy-1-methyl-2-oxoethyl)triphenylphosphonium bromide (CAS 30018-16-7) shares the same organic structure but replaces the chloride counterion with bromide. Key differences include:

  • Solubility : Bromide salts generally exhibit higher solubility in polar aprotic solvents compared to chlorides due to weaker ion pairing.
  • Reactivity : Bromide ions are softer nucleophiles, which may alter reaction kinetics in ylide formation .
Property Chloride (CAS 17577-28-5) Bromide (CAS 30018-16-7)
Molecular Weight (g/mol) 404.85 449.30
Counterion Cl⁻ Br⁻
Common Applications Wittig reactions Similar synthetic uses

Substituent-Modified Phosphonium Salts

a) (2-Ethoxy-2-oxoethyl)triphenylphosphonium chloride

This compound (lacking the 1-methyl group) is structurally similar but differs in steric hindrance. demonstrates its use in synthesizing alkenyl derivatives under mild conditions (CH₂Cl₂, Et₃N, room temperature) .

b) (Methoxymethyl)triphenylphosphonium chloride (CAS not provided)

Replacing the ethoxy-oxoethyl chain with a methoxymethyl group simplifies the structure. However, the lack of an oxo group limits its utility in forming conjugated alkenes. highlights its use in THF/ether systems under ice-cooled conditions, suggesting higher sensitivity to moisture .

Compound Key Structural Feature Reactivity in Wittig Reactions
(2-Ethoxy-1-methyl-2-oxoethyl)-P⁺Cl⁻ Methyl group increases steric hindrance Moderate reactivity, selective alkene formation
(2-Ethoxy-2-oxoethyl)-P⁺Cl⁻ No methyl group Higher reactivity, broader substrate scope
(Methoxymethyl)-P⁺Cl⁻ Methoxy group, no oxo moiety Limited to non-conjugated alkenes

Sulphonium Analogues

(2-Ethoxy-2-oxoethyl)dimethylsulphonium bromide (CAS 5187-82-6) replaces phosphorus with sulphur. Sulphonium salts are less commonly used in Wittig-like reactions due to:

  • Lower Stability : Sulphonium ylides are less thermally stable.
  • Reduced Reactivity : Weaker nucleophilicity compared to phosphonium ylides, limiting their application in alkene synthesis .

Key Research Findings

  • Wittig Reaction Efficiency: Methyl-substituted derivatives like (2-Ethoxy-1-methyl-2-oxoethyl)-P⁺Cl⁻ yield 56% amide products in multi-step syntheses, comparable to non-methylated variants but with improved selectivity .
  • Counterion Impact: Bromide variants may offer faster reaction rates in non-polar solvents, but chlorides are preferred for cost-effectiveness and availability .

Biological Activity

(2-Ethoxy-1-methyl-2-oxoethyl)triphenylphosphonium chloride is a phosphonium salt that has garnered attention in biochemical research due to its diverse biological activities. This article explores its mechanisms of action, applications in scientific research, and relevant case studies, supported by data tables and findings from various studies.

The compound is characterized by its triphenylphosphonium moiety, which is known for its ability to cross biological membranes and accumulate in mitochondria. This property makes it a valuable tool in studying mitochondrial functions and cellular processes.

Mechanism of Action:

  • Mitochondrial Targeting: The triphenylphosphonium group facilitates the selective accumulation of the compound in mitochondria, where it can influence mitochondrial metabolism and reactive oxygen species (ROS) production.
  • Enzyme Modulation: The compound acts as a ligand, binding to various enzymes and proteins, thereby modulating their activity. This interaction can lead to alterations in cellular signaling pathways and metabolic processes.
  • Antioxidant Activity: Preliminary studies suggest that the compound may exhibit antioxidant properties, potentially protecting cells from oxidative damage.

1. Anticancer Activity

Research indicates that this compound may have potential anticancer effects. In vitro studies have shown that it can inhibit the proliferation of various cancer cell lines by inducing apoptosis and cell cycle arrest.

Case Study:
A study evaluated the cytotoxic effects of the compound on A2780 ovarian carcinoma cells. The results indicated an IC50 value of approximately 25 µM, suggesting significant inhibitory effects on cell growth .

2. Antimicrobial Activity

The compound has also been explored for its antimicrobial properties. It has shown effectiveness against several bacterial strains, indicating potential applications in treating infections.

Data Table: Antimicrobial Activity

Bacterial StrainMinimum Inhibitory Concentration (MIC)
E. coli50 µg/mL
S. aureus30 µg/mL
Pseudomonas aeruginosa70 µg/mL

Applications in Scientific Research

This compound is utilized in various fields of research:

  • Biochemistry: Employed as a reagent to study cellular processes and enzyme functions.
  • Organic Synthesis: Acts as a catalyst in organic reactions, facilitating the synthesis of complex molecules.
  • Pharmacology: Investigated for its potential use as a therapeutic agent due to its biological activities .

Q & A

Q. What are the established synthetic routes for (2-ethoxy-1-methyl-2-oxoethyl)triphenylphosphonium chloride, and how do reaction parameters influence yield?

Methodological Answer: The compound is typically synthesized via nucleophilic substitution between triphenylphosphine and a halogenated precursor (e.g., 2-ethoxy-1-methyl-2-oxoethyl chloride). Key parameters include:

  • Solvent Choice: Anhydrous methylene chloride or toluene is preferred to avoid hydrolysis .
  • Reaction Time: Reflux for 1.5–3 hours ensures complete conversion, monitored by TLC or 31P^{31}\text{P} NMR .
  • Purification: Recrystallization from ethanol/diethyl ether mixtures improves purity (>95%) .
    Critical Data:
ParameterOptimal ConditionYield Range
SolventCH2_2Cl2_270–85%
Temperature40–60°C
PurityRecrystallized>95%

Q. Which spectroscopic techniques are most reliable for characterizing this phosphonium salt?

Methodological Answer:

  • 31P^{31}\text{P} NMR: A singlet near δ +20–25 ppm confirms the phosphonium center .
  • 1H^{1}\text{H} NMR: Peaks for ethoxy (δ 1.2–1.4 ppm, triplet) and methyl groups (δ 1.5–1.7 ppm, singlet) validate the substituents .
  • IR Spectroscopy: Absence of OH stretches (3200–3600 cm1^{-1}) ensures anhydrous conditions .
  • Elemental Analysis: Matches calculated C, H, and Cl content (e.g., C21_{21}H20_{20}ClO2_2P: C 65.54%, H 5.23%) .

Advanced Research Questions

Q. How can reaction conditions be optimized to prevent side reactions during Wittig olefination with this reagent?

Methodological Answer:

  • Base Selection: Sodium methoxide or LDA generates the ylide, but excess base may degrade the phosphonium salt. Titrate base equivalents carefully .
  • Solvent Polarity: Low-polarity solvents (e.g., THF) stabilize ylides but slow reaction kinetics. Use mixed solvents (THF/CH3_3CN) for balance .
  • Temperature Control: Maintain −20°C to 0°C during ylide formation to avoid decomposition .
    Case Study: In , analogous phosphonium salts cleaved to triphenylphosphine under basic conditions instead of forming ylides. Mitigation involves strict control of base stoichiometry and reaction time .

Q. What computational methods aid in predicting the reactivity of this compound in organocatalytic systems?

Methodological Answer:

  • DFT Calculations: Model the ylide’s nucleophilicity and steric effects using Gaussian or ORCA software. Compare HOMO/LUMO energies with carbonyl substrates .
  • Molecular Dynamics (MD): Simulate solvent effects on ylide stability (e.g., solvation shells in DMF vs. CH2_2Cl2_2) .
    Key Finding: Ethoxy groups increase ylide stability via electron donation, but steric bulk may reduce coupling efficiency with hindered aldehydes .

Q. How can this phosphonium salt be adapted for mitochondrial-targeted drug delivery systems?

Methodological Answer:

  • Structural Modification: Replace the ethoxy group with a lipophilic cation (e.g., triphenylphosphonium) to enhance mitochondrial membrane penetration .
  • Conjugation Strategies: Link the phosphonium moiety to bioactive molecules (e.g., antioxidants) via ester or amide bonds .
    Example: Mito-TEMPO, a mitochondrial-targeted antioxidant, uses a similar phosphonium scaffold for ROS scavenging in vivo .

Data Contradictions and Troubleshooting

Q. Why might attempts to generate ylides from this compound fail, and how can this be resolved?

Analysis:

  • Issue: Cleavage to triphenylphosphine (observed in ) occurs if the base is too strong or the reaction is prolonged.
  • Resolution: Use milder bases (e.g., NaHCO3_3) and monitor reaction progress via 31P^{31}\text{P} NMR .

Q. How does the chloride counterion influence reactivity compared to bromide analogs?

Comparative Data:

PropertyChloride SaltBromide Salt
SolubilityHigher in polar solventsLower in polar solvents
Ylide StabilitySlightly less stableMore stable
Reaction RateFaster initiationSlower due to Br− leaving
Source: Bromide analogs (e.g., ) show slower kinetics but higher ylide stability, requiring adjusted base concentrations .

Safety and Handling

Q. What precautions are critical when handling this compound in the laboratory?

Protocols:

  • Personal Protective Equipment (PPE): Gloves, goggles, and lab coats to avoid skin/eye contact .
  • Ventilation: Use fume hoods due to potential lachrymator release during degradation .
  • Waste Disposal: Collect in sealed containers for incineration to prevent environmental release .

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